4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol
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Overview
Description
4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol is an organic compound that features a bromine atom, a dimethylaminoethyl group, and a methoxyphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol: Unique due to its specific substitution pattern and functional groups.
4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-phenol: Lacks the methoxy group, leading to different chemical properties.
2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol: Lacks the bromine atom, affecting its reactivity and applications.
Properties
IUPAC Name |
4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O2/c1-15(2)5-6-16(3)9-10-7-11(14)8-12(18-4)13(10)17/h7-8,17H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHHUTYPGYHNHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C(=CC(=C1)Br)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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